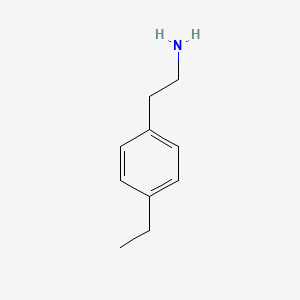

4-Ethylphenethylamine

CAS No.: 64353-29-3

Cat. No.: VC3708283

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64353-29-3 |

|---|---|

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | 2-(4-ethylphenyl)ethanamine |

| Standard InChI | InChI=1S/C10H15N/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8,11H2,1H3 |

| Standard InChI Key | XLJAVPNHXCHBPU-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)CCN |

| Canonical SMILES | CCC1=CC=C(C=C1)CCN |

Introduction

Chemical Identity and Fundamental Properties

4-Ethylphenethylamine is a substituted phenethylamine with the molecular formula C10H15N. It features a phenethylamine backbone with an ethyl group attached to the phenyl ring at the para (4) position. This structural configuration contributes to its unique chemical behavior and biological interactions.

Basic Identification Parameters

The compound is characterized by several standard chemical identifiers as shown in the table below:

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(4-ethylphenyl)ethanamine |

| CAS Registry Number | 64353-29-3 |

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

| InChI | InChI=1S/C10H15N/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8,11H2,1H3 |

| InChI Key | XLJAVPNHXCHBPU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)CCN |

These standardized identifiers enable precise and unambiguous referencing of the compound across various chemical databases and research literature .

Physical Properties

4-Ethylphenethylamine appears as a colorless to light yellow liquid with a characteristic chemical odor. Its physical state and appearance are consistent with other compounds in the phenethylamine class. The compound exhibits specific solubility characteristics, being readily soluble in organic solvents such as ethanol, ether, and ketones, but demonstrating poor solubility in water. This solubility profile influences its handling, storage, and application in various research contexts.

Structural Characteristics and Chemical Reactivity

The chemical structure of 4-Ethylphenethylamine consists of a phenyl ring with an ethyl group at the para position, connected to an ethylamine chain. This arrangement confers specific reactivity patterns that distinguish it from other phenethylamine derivatives.

Structural Features

The presence of the ethyl group at the para position of the phenyl ring modifies the electron distribution across the molecule, influencing its chemical behavior and receptor interactions. The primary amine group (-NH2) at the end of the ethyl chain provides a reactive site for various chemical transformations and plays a crucial role in the compound's biological activity .

Chemical Reactions

4-Ethylphenethylamine can participate in several chemical reactions typical of primary amines and aromatic compounds:

-

Oxidation reactions leading to the formation of corresponding aldehydes or ketones

-

Reduction reactions with appropriate reducing agents

-

Substitution reactions involving the amino group or the aromatic ring

-

Acylation and alkylation of the primary amine

These reaction pathways are significant for both synthetic applications and understanding the compound's metabolic fate in biological systems.

Biochemical Mechanisms and Pharmacological Activity

The biological activity of 4-Ethylphenethylamine is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Receptor Interactions

Research suggests that 4-Ethylphenethylamine interacts with multiple serotonin receptor subtypes, specifically the 5-HT2A, 5-HT2B, and 5-HT2C receptors. The compound appears to function as a partial agonist at these receptor sites, meaning it binds to and activates these receptors but with lower efficacy than the endogenous neurotransmitter serotonin.

Neurotransmitter Effects

Beyond direct receptor interactions, 4-Ethylphenethylamine has been observed to inhibit the reuptake of serotonin and norepinephrine. This mechanism leads to increased concentrations of these neurotransmitters in the synaptic cleft, potentially enhancing their signaling effects.

Biochemical Pathways

The activation of serotonin receptors by 4-Ethylphenethylamine triggers various downstream biochemical cascades. These pathways involve second messenger systems and can lead to altered neuronal excitability, gene expression changes, and modulation of other neurotransmitter systems. The full extent of these biochemical effects remains an active area of research.

Synthesis Methods and Preparation

Several synthetic routes have been developed for the preparation of 4-Ethylphenethylamine, each with specific advantages in terms of yield, purity, and scalability.

Laboratory Synthesis

One established method for synthesizing 4-Ethylphenethylamine involves a nitration and reduction sequence:

-

Nitration of styrene to form the corresponding nitro compound

-

Reduction of the nitro group to yield the desired amine

This approach utilizes standard organic chemistry techniques and readily available starting materials, making it suitable for laboratory-scale preparation.

Analytical Detection and Identification Methods

The accurate detection and quantification of 4-Ethylphenethylamine are important for research, quality control, and forensic applications.

Spectroscopic Methods

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 4-Ethylphenethylamine. The National Institute of Standards and Technology (NIST) has compiled IR spectral data for this compound, which serves as a reference for identification purposes .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with mass spectrometry (MS), offer sensitive and specific methods for detecting and quantifying 4-Ethylphenethylamine in various matrices. These techniques are particularly valuable for trace analysis and can be adapted for different sample types .

Research Applications and Scientific Significance

4-Ethylphenethylamine has several applications in scientific research, spanning multiple disciplines and research objectives.

Chemical Research

As an intermediate in organic synthesis, 4-Ethylphenethylamine serves as a building block for creating more complex molecules. Its reactive amine group and stable aromatic system make it valuable for developing novel compounds with specific properties.

Pharmacological Studies

The compound's interaction with serotonin receptors and its effects on neurotransmitter systems make it relevant for pharmacological research. Studies investigating the structure-activity relationships of phenethylamines can provide insights into receptor binding mechanisms and guide the development of new therapeutic agents.

Materials Science

Some research has explored the potential of 4-Ethylphenethylamine as a corrosion inhibitor for carbon steel in acidic environments. This application leverages the compound's chemical structure to form protective films on metal surfaces, potentially offering more environmentally friendly alternatives to traditional corrosion inhibitors.

Comparative Analysis with Related Compounds

Understanding 4-Ethylphenethylamine in the context of structurally related compounds provides valuable insights into the relationships between chemical structure and function.

Structural Analogues

Several compounds share structural similarities with 4-Ethylphenethylamine but differ in specific substituents or their positions:

| Compound | Key Structural Difference | Notable Properties |

|---|---|---|

| Phenethylamine | Lacks the ethyl group on the phenyl ring | Parent compound with simpler structure |

| Tyramine | Contains a hydroxyl group on the phenyl ring | Naturally occurring monoamine |

| Dopamine | Features two hydroxyl groups on the phenyl ring | Key neurotransmitter in the brain's reward system |

| 2,5-Dimethoxy-4-ethylphenethylamine | Contains additional methoxy groups | Known for distinct psychoactive properties |

These structural relationships highlight how relatively minor chemical modifications can lead to significant changes in biological activity and pharmacological properties.

Functional Comparisons

The pharmacological profile of 4-Ethylphenethylamine positions it between simple phenethylamines with minimal receptor affinity and more complex derivatives with pronounced psychoactive effects. This intermediate position makes it valuable for understanding the structural requirements for specific receptor interactions and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume